1-(4-Morpholinophenyl)-3-(m-tolyl)urea
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Overview
Description
1-(4-Morpholinophenyl)-3-(m-tolyl)urea is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Morpholinophenyl)-3-(m-tolyl)urea typically involves the reaction of 4-morpholinophenyl isocyanate with m-toluidine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Morpholinophenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl and morpholine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield urea derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(4-Morpholinophenyl)-3-(m-tolyl)urea would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The morpholine ring and urea moiety could play crucial roles in binding to molecular targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Morpholinophenyl)-3-phenylurea: Similar structure but without the m-tolyl group.
1-(4-Morpholinophenyl)-3-(p-tolyl)urea: Similar structure with a p-tolyl group instead of m-tolyl.
1-(4-Piperidinophenyl)-3-(m-tolyl)urea: Similar structure with a piperidine ring instead of morpholine.
Uniqueness
1-(4-Morpholinophenyl)-3-(m-tolyl)urea is unique due to the presence of both the morpholine ring and the m-tolyl group, which can influence its chemical reactivity and biological activity. These structural features may provide distinct advantages in specific applications compared to similar compounds.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-(4-morpholin-4-ylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14-3-2-4-16(13-14)20-18(22)19-15-5-7-17(8-6-15)21-9-11-23-12-10-21/h2-8,13H,9-12H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKIHGUXBXZSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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